molecular formula C22H12ClF2N3 B2919568 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-03-8

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2919568
CAS No.: 932329-03-8
M. Wt: 391.81
InChI Key: JEOBLGBSGCVBMJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with substituted aryl groups at positions 1 and 3. Its synthesis typically involves multi-step reactions, such as the condensation of substituted anilines with pyrazoloquinoline precursors, as demonstrated in pyrazolo[4,3-c]quinoline derivative syntheses . The compound’s structural uniqueness arises from the electron-withdrawing 4-chlorophenyl and 2,4-difluorophenyl substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF2N3/c23-14-7-5-13(6-8-14)21-17-12-26-19-4-2-1-3-16(19)22(17)28(27-21)20-10-9-15(24)11-18(20)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOBLGBSGCVBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline is C16H11ClF2N2C_{16}H_{11}ClF_2N_2 with a molecular weight of approximately 308.72 g/mol. Its structure features a pyrazoloquinoline core substituted with a 4-chlorophenyl group and a 2,4-difluorophenyl group.

Synthesis

The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step reactions including cyclization processes. One reported method includes the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds followed by cyclization under acidic conditions. This approach has been optimized to yield high purity products suitable for biological testing .

Antimicrobial Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2 µg/mL to higher concentrations depending on the specific substitutions on the phenyl rings .

Table 1: Antimicrobial Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)
2aE. coli5
2bS. aureus10
2cK. pneumoniae8
3-(4-Cl)-1-(2,4-F)-pyrazolo[4,3-c]quinolineP. aeruginosa6

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[4,3-c]quinolines has been evaluated using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound demonstrated significant inhibition of nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism
2a0.39iNOS Inhibition
2b0.45COX-2 Inhibition
3-(4-Cl)-1-(2,4-F)-pyrazolo[4,3-c]quinolineTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinolines is heavily influenced by the substituents on the aromatic rings. For instance:

  • Electron-donating groups at the para position enhance activity.
  • Electron-withdrawing groups can reduce activity but may improve selectivity.
  • The presence of halogens such as chlorine and fluorine has been correlated with increased potency against specific targets .

Case Studies

In one study involving various pyrazolo[4,3-c]quinoline derivatives, it was found that structural modifications significantly impacted both antimicrobial and anti-inflammatory activities. For example, the introduction of additional fluorine atoms increased the lipophilicity and consequently the bioavailability of these compounds .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrazoloquinoline Derivatives

The biological and physicochemical profiles of pyrazoloquinolines are highly sensitive to substituent modifications. Key comparisons include:

Compound Substituents (Position) Biological Activity/Properties Reference
Target Compound 3-(4-ClPh), 1-(2,4-F₂Ph) Not explicitly reported (structural focus)
F6 (Pyrazolo[3,4-b]quinoline) 4-(4-ClPh), 6-F, 3-Me, 1-Ph Fluorescence properties; higher lipophilicity
3-(4-FPh)-1H-pyrazolo[4,3-c]quinoline 3-(4-FPh) Lower molecular weight (263.27 g/mol)
2i (Anti-inflammatory agent) 3-NH₂, 4-(4-OHPhNH) Potent NO inhibition (IC₅₀ ≈ 1400 W control)
Compound 42 (βG inhibitor) 3-NH₂, 4-(4-FPhNH) Bacterial β-glucuronidase inhibition; pH-dependent activity

Key Observations :

  • Electron-Withdrawing vs.
  • Positional Effects : Substituents at position 1 (2,4-F₂Ph in the target) vs. position 4 (e.g., F6’s 4-ClPh) alter steric hindrance and π-π stacking interactions, impacting binding to biological targets .

Ring Junction Isomerism: Pyrazolo[4,3-c] vs. [3,4-b]Quinolines

The pyrazoloquinoline core’s ring junction ([4,3-c] vs. [3,4-b]) significantly affects molecular geometry and bioactivity:

  • Planarity and Solubility: Pyrazolo[4,3-c]quinolines (target compound) exhibit greater planarity than [3,4-b] isomers (e.g., F6), leading to stronger intercalation with DNA or enzymes but lower aqueous solubility .
  • Synthetic Accessibility : [3,4-b] derivatives are more commonly synthesized via multicomponent reactions (e.g., using L-proline catalysts), whereas [4,3-c] analogues often require stepwise functionalization .
Anti-Inflammatory Activity:
  • The target compound’s structural analogue 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) inhibits NO production in LPS-induced macrophages (IC₅₀ ~ 1.2 µM), comparable to the control drug 1400 W .
Enzyme Inhibition:
  • Compound 42 (3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) inhibits bacterial β-glucuronidase (βG) at neutral pH, mitigating chemotherapy-induced intestinal toxicity . The target’s difluorophenyl group may similarly enhance βG binding via halogen bonds, but this requires experimental validation.

Physicochemical and Thermal Properties

  • Molecular Weight: The target compound (C₂₂H₁₂ClF₂N₃; MW ~ 403.8 g/mol) is heavier than simpler derivatives (e.g., 263.27 g/mol for 3-(4-FPh)-pyrazolo[4,3-c]quinoline) .
  • Thermal Stability: Pyrazoloquinolines with halogen substituents (e.g., F6, target compound) exhibit higher melting points (>200°C) due to strong intermolecular forces, compared to methoxy or amino derivatives .

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